5-Isopropylsulfonylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-propan-2-ylsulfonylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-5(2)13(11,12)7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
UQBHNWYVTXBHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Isopropylsulfonylpyrazin 2 Amine
General Synthetic Strategies for Aminopyrazine Core Structures
The 2-aminopyrazine (B29847) moiety is a key structural motif in numerous biologically active compounds. Its synthesis can be approached through various established methodologies.
Approaches to 2-Aminopyrazine Synthesis
Several classical and modern methods are available for the construction of the 2-aminopyrazine ring system.
One common approach involves the condensation of α-dicarbonyl compounds with α-aminonitriles. A notable example is the synthesis of 2-aminopyrazine 1-oxides through the condensation of α-amino-nitriles with oximinomethyl ketones pharmaffiliates.com. This method provides a versatile route to substituted aminopyrazines.
Another strategy relies on the cyclization of α-iminodiacetonitriles. These precursors can react with hydrogen halides, or with alcohols or thioalcohols in the presence of hydrogen halides or alkali/alkaline earth compounds, to yield 2-aminopyrazines mdpi.com. This approach offers a pathway to various substituted 2-aminopyrazine derivatives.
A more direct method starts from readily available pyrazine (B50134) precursors. For instance, 2-aminopyrazine can be prepared from 2-chloropyrazine or 2-bromopyrazine by treatment with anhydrous ammonia at elevated temperatures, often in an inert solvent google.com. Halogenated 2-aminopyrazines, which are valuable intermediates for further functionalization, can be synthesized by the direct halogenation of 2-aminopyrazine google.com. For example, treatment of 2-aminopyrazine with N-chlorosuccinimide can yield 2-amino-5-chloropyrazine google.com.
The biomimetic synthesis of 2,5-disubstituted pyrazines can be achieved through the dimerization of α-amino aldehydes derived from amino acids. This method offers a concise route to symmetrically substituted pyrazines.
| Starting Material | Reagents | Product | Reference |
| α-amino-nitriles and oximinomethyl ketones | Condensation | 2-aminopyrazine 1-oxides | pharmaffiliates.com |
| α-iminodiacetonitriles | Hydrogen halides/alcohols | 2-aminopyrazines | mdpi.com |
| 2-halopyrazine | Anhydrous ammonia | 2-aminopyrazine | google.com |
| 2-aminopyrazine | N-chlorosuccinimide | 2-amino-5-chloropyrazine | google.com |
| α-amino aldehydes | Dimerization and oxidation | 2,5-disubstituted pyrazines |
Introduction of Sulfonyl Functionalities onto Heterocyclic Systems
The introduction of a sulfonyl group onto a heterocyclic ring like pyrazine can be accomplished through several methods.
A common strategy involves the preparation of a sulfonyl chloride derivative of the heterocycle, which can then be reacted with various nucleophiles. For instance, azaarenesulfonyl chlorides can be prepared by the oxidative chlorination of the corresponding azaarenethiols using reagents like sodium chlorite (NaClO₂) in water.
Direct C-H sulfonylation offers a more atom-economical approach. While direct electrophilic sulfonylation of electron-deficient rings like pyrazine is challenging, alternative methods have been developed for other N-heterocycles that could be adapted. For example, a mild, photoredox-catalyzed sulfonylation of aniline derivatives with sulfinate salts has been reported.
Another powerful method for installing sulfonyl groups is through transition-metal-catalyzed cross-coupling reactions. For instance, a pyrazinyl halide can be coupled with a sulfinate salt under palladium catalysis to form the corresponding sulfone.
Alternatively, a pyrazinyl boronic acid or its ester could potentially undergo a coupling reaction with a sulfonyl halide. The synthesis of pyrazinyl sulfones can also be achieved by the oxidation of the corresponding pyrazinyl sulfides, which can be prepared by the reaction of a halopyrazine with a thiol.
| Method | Description | Key Reagents |
| From Thiols | Oxidative chlorination of pyrazinethiols to form pyrazinesulfonyl chlorides. | NaClO₂, water |
| Direct C-H Sulfonylation | Direct introduction of a sulfonyl group onto the pyrazine ring. | Photoredox catalysis, sulfinate salts |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of halopyrazines with sulfinate salts. | Palladium catalyst, sulfinate salt |
| Oxidation of Sulfides | Oxidation of a pyrazinyl sulfide to the corresponding sulfone. | Oxidizing agents (e.g., m-CPBA) |
Alkylation and Selective Functionalization of Pyrazine-Derived Amines
Selective functionalization of the pyrazine ring is crucial for accessing specifically substituted derivatives.
Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. Directed ortho-metalation of pyrazines, using directing groups such as tert-butoxycarbonyl-protected amines, allows for the introduction of electrophiles at specific positions. This strategy can be used to introduce an isopropyl group or a precursor to the sulfonyl group.
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the functionalization of pyrazine rings. Halopyrazines can be coupled with a variety of organoboron reagents to introduce alkyl, aryl, or other functional groups mdpi.com. For instance, 2,5-dibromopyrazine can undergo a double Suzuki–Miyaura coupling with 3-borylindole mdpi.com.
The amino group on the pyrazine ring can also be functionalized. For example, N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives can be synthesized via the tandem reaction of an isothiocyanate-terminated resin with o-bromo-2-aminopyrazines.
Elucidation of Specific Synthetic Pathways for 5-Isopropylsulfonylpyrazin-2-amine
Multi-Step Synthesis Design and Optimization
A potential synthetic pathway to this compound could commence with the synthesis of a suitable 2-aminopyrazine precursor, followed by the introduction of the isopropylsulfonyl moiety at the 5-position.
Proposed Synthetic Route:
Halogenation of 2-Aminopyrazine: The synthesis could begin with the commercially available 2-aminopyrazine. Regioselective bromination or chlorination at the 5-position can be achieved using appropriate halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield 2-amino-5-halopyrazine.
Introduction of the Isopropylthio Group: The resulting 2-amino-5-halopyrazine can then undergo a nucleophilic aromatic substitution reaction with sodium isopropanethiolate. This would displace the halide and introduce the isopropylthio group at the 5-position, yielding 5-(isopropylthio)pyrazin-2-amine.
Oxidation to the Sulfone: The final step would involve the oxidation of the sulfide to the corresponding sulfone. This transformation can be readily achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Optimization Considerations:
The conditions for the halogenation step would need to be carefully controlled to ensure mono-substitution at the desired 5-position.
The nucleophilic substitution reaction with sodium isopropanethiolate might require optimization of reaction temperature and solvent to achieve high yields.
The oxidation step is generally efficient, but the choice of oxidant and reaction conditions can be fine-tuned to ensure complete conversion without over-oxidation or side reactions.
Exploration of Novel and Efficient Synthetic Routes
Alternative and potentially more efficient synthetic strategies could also be explored.
Alternative Route via Sulfonyl Chloride:
Synthesis of 2-Aminopyrazine-5-sulfonic Acid: An alternative could involve the sulfonation of 2-aminopyrazine to produce 2-aminopyrazine-5-sulfonic acid.
Formation of the Sulfonyl Chloride: The sulfonic acid could then be converted to the corresponding sulfonyl chloride, 2-amino-5-(chlorosulfonyl)pyrazine, using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Reaction with an Isopropylating Agent: Finally, the sulfonyl chloride could be reacted with an isopropylating agent, such as isopropylmagnesium bromide (a Grignard reagent) or another organometallic isopropyl species, to form the desired this compound.
Route via Directed Lithiation:
Protection of the Amino Group: The amino group of 2-aminopyrazine could be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Directed Lithiation: The protected 2-aminopyrazine could then undergo directed lithiation at the 5-position.
Reaction with an Isopropylsulfonyl Electrophile: The resulting lithiated species could be quenched with an electrophile containing the isopropylsulfonyl group, such as isopropylsulfonyl chloride.
Deprotection: Removal of the protecting group would yield the final product.
These proposed routes leverage established chemical transformations and offer viable pathways for the synthesis of this compound. Experimental validation and optimization would be necessary to determine the most efficient and practical method.
Synthesis of Structurally Modified this compound Derivatives
Design and Synthesis of Substituted Analogs for Structure-Activity Relationship Studies
Detailed information regarding the design and synthesis of substituted analogs of this compound for the purpose of structure-activity relationship (SAR) studies is not extensively available in publicly accessible scientific literature. General principles of medicinal chemistry suggest that modifications to the pyrazine ring, the isopropylsulfonyl group, and the amine functionality could be explored to probe the molecule's interaction with biological targets. However, specific examples and systematic studies focusing on this particular compound are not documented.
Typically, SAR studies would involve the synthesis of a library of related compounds with systematic variations. For instance, the isopropyl group could be replaced with other alkyl or aryl groups to investigate the impact of steric bulk and electronics at this position. Similarly, the sulfonyl group could be exchanged for other electron-withdrawing groups. Modifications to the pyrazine ring might include the introduction of various substituents at other available positions to explore their effect on activity and selectivity. The primary amine could also be derivatized to amides, sulfonamides, or secondary and tertiary amines to understand the role of this hydrogen-bonding moiety.
Without specific research data, a hypothetical data table for such a study remains speculative.
Preparation of Labeled Analogs for Mechanistic Investigations
The preparation of isotopically labeled analogs of this compound for mechanistic investigations has not been reported in the available scientific literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as for target identification and engagement studies.
The synthesis of labeled analogs typically involves the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), or radioactive isotopes like tritium (³H) or carbon-14 (¹⁴C). The position of the label would be strategically chosen to be stable against metabolic cleavage. For this compound, labeling could potentially be introduced in the pyrazine ring or the isopropyl group. The absence of published methods for the synthesis of such labeled analogs suggests that these types of mechanistic studies may not have been conducted or publicly disclosed.
Advanced Analytical and Spectroscopic Characterization of 5 Isopropylsulfonylpyrazin 2 Amine
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal detailed information about the atomic connectivity, molecular weight, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aminopyrazine Scaffolds
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. youtube.com For an aminopyrazine scaffold like that in 5-Isopropylsulfonylpyrazin-2-amine, NMR provides unambiguous evidence for the arrangement of atoms.
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a map of the proton environments within the molecule. docbrown.info The pyrazine (B50134) ring protons are expected to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and the sulfonyl group. The protons of the isopropyl group will exhibit characteristic splitting patterns: a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The amine (NH₂) protons often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. docbrown.info
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. spectralservice.de Each unique carbon atom gives a distinct signal. youtube.com The carbon atoms of the pyrazine ring will resonate at different chemical shifts depending on their electronic environment—whether they are bonded to nitrogen, the amino group, or the isopropylsulfonyl group. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. Analysis of peptide and amino acid structures by ¹³C NMR shows that carbonyl signals typically appear between 169 and 173 ppm. spectralservice.de
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Aromatic Proton | Pyrazine C-H | ~8.0-8.5 | ~130-155 | Singlet/Doublet |
| Amine Proton | -NH₂ | ~5.0-7.0 (broad) | N/A | Singlet (broad) |
| Aliphatic Proton | -SO₂-CH(CH₃)₂ | ~3.2-3.8 | ~50-60 | Septet |
| Aliphatic Proton | -SO₂-CH(CH₃)₂ | ~1.2-1.5 | ~15-20 | Doublet |
| Aromatic Carbon | Pyrazine C-NH₂ | N/A | ~150-160 | N/A |
| Aromatic Carbon | Pyrazine C-SO₂R | N/A | ~145-155 | N/A |
Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass of the molecular ion ([M+H]⁺).
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. bendola.com When the molecule is ionized, it can break apart into smaller, characteristic fragments. The fragmentation of this compound would likely proceed through several key pathways, such as the loss of the isopropyl group, cleavage of the sulfonyl group (SO₂), or fragmentation of the pyrazine ring itself. These patterns provide a fingerprint that helps to confirm the proposed structure. researchgate.net
| m/z Value (Predicted) | Fragment Identity | Plausible Neutral Loss |
|---|---|---|
| 215 | [M]⁺ (Molecular Ion) | - |
| 200 | [M - CH₃]⁺ | Methyl radical (·CH₃) |
| 172 | [M - C₃H₇]⁺ | Isopropyl radical (·C₃H₇) |
| 151 | [M - SO₂]⁺ | Sulfur dioxide (SO₂) |
| 96 | [C₄H₄N₃]⁺ (Aminopyrazine cation) | Isopropylsulfonyl radical (·SO₂C₃H₇) |
Note: Predicted m/z values correspond to the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. lmu.edu It works on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed. lmu.edu
The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The N-H bonds of the primary amine group typically show one or two sharp to medium bands in the 3300-3500 cm⁻¹ region. docbrown.info The sulfonyl group (S=O) is characterized by two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Vibrations associated with the pyrazine ring (C=N and C=C stretching) and the aliphatic C-H bonds of the isopropyl group would also be present. libretexts.orglibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule as a whole. docbrown.info
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (often two bands) |
| 2850-3000 | C-H Stretch | Isopropyl Group | Medium to Strong |
| ~1600-1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| ~1550-1600 | C=N and C=C Stretch | Pyrazine Ring | Medium |
| 1300-1350 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Strong |
| 1120-1160 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Strong |
| 1020-1250 | C-N Stretch | Aromatic Amine | Medium |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical and chemical compounds, chromatographic methods are essential for determining purity and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical and chemical industries. nih.gov It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable.
Method development would involve selecting an appropriate C18 or C8 column and optimizing the mobile phase composition, usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV-Vis detector, set to a wavelength where the analyte exhibits strong absorbance.
Once developed, the method must be validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. nih.gov Validation includes assessing parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery experiments. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Gas Chromatography (GC) Applications in Amines Analysis
Gas Chromatography (GC) is a powerful separation technique where the mobile phase is a gas. While highly effective for volatile and thermally stable compounds, the analysis of amines by GC can present challenges. labrulez.com The basic nature of the amino group can lead to strong interactions with the slightly acidic silanol (B1196071) groups on standard silica-based capillary columns, resulting in poor peak shape (tailing) and potential irreversible adsorption. labrulez.comscilit.com
To overcome these issues, several strategies can be employed for the analysis of compounds like this compound:
Use of Deactivated Columns: Columns that have been base-deactivated are often used to minimize interactions with the amine functional group. labrulez.com
Derivatization: The polarity and basicity of the amine can be masked by converting it into a less polar, more volatile derivative through a chemical reaction. tandfonline.comnih.gov For example, acylation or silylation of the amino group can significantly improve chromatographic performance.
Specialized Columns: The use of specialized columns with stationary phases designed specifically for the analysis of basic compounds can also be effective.
GC is particularly useful for detecting volatile impurities that may not be readily observed by HPLC. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of trace-level impurities. nih.gov
Exploration of Advanced Separation Techniques (e.g., UPLC, SFC)
The separation and quantification of this compound and its related impurities demand high-resolution and efficient analytical techniques. Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) represent the forefront of separation science, offering significant advantages in terms of speed, resolution, and solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC):
UPLC systems, utilizing sub-2 µm particle columns, provide rapid and highly efficient separations. A typical UPLC-MS/MS method for the analysis of pyrazine derivatives, adapted for this compound, would employ a reversed-phase column, such as a BEH C18 or HSS T3 C18, due to the moderate polarity of the molecule. nih.govnih.gov Gradient elution is often preferred to resolve the main component from any potential impurities.
A hypothetical UPLC method for this compound could be developed as follows:
| Parameter | Condition |
| System | ACQUITY UPLC System with a triple quadrupole mass spectrometer |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 40 °C |
| Detection | MS/MS (MRM mode) |
| Ionization | Electrospray Ionization (ESI) Positive |
| This table is a hypothetical representation based on common UPLC methods for similar compounds. |
This method would be optimized to achieve a sharp peak for this compound, with good separation from any process-related impurities or degradation products. nih.gov
Supercritical Fluid Chromatography (SFC):
SFC is a powerful alternative to liquid chromatography, particularly for the separation of chiral compounds and for achieving orthogonal separations to reversed-phase LC. teledynelabs.comeuropeanpharmaceuticalreview.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers benefits such as lower viscosity, higher diffusivity, and reduced organic solvent consumption. osaka-u.ac.jp For a sulfonamide-containing compound like this compound, SFC can provide excellent selectivity. nih.gov
A potential SFC method for the analysis of this compound is outlined below:
| Parameter | Condition |
| System | Analytical SFC System |
| Column | PrincetonSFC Methane Sulfonamide, 5 µm (250 x 4.6 mm) |
| Mobile Phase | Supercritical CO2 with a Methanol Co-solvent |
| Gradient | Isocratic or Gradient (e.g., 5-40% Methanol over 10 min) |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 35 °C |
| Detection | UV at an appropriate wavelength or MS |
| This table is a hypothetical representation based on common SFC methods for similar compounds. pci-hplc.com |
The use of an alcohol modifier like methanol is common in SFC to increase the elution strength of the mobile phase for moderately polar compounds. nih.gov
Rigorous Analytical Method Validation in Research Contexts
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. europa.eu For research applications, this involves a comprehensive evaluation of the method's performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.org
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In the context of this compound, selectivity would be demonstrated by the absence of interference at the retention time of the analyte from blank samples (e.g., diluent) and samples spiked with potential impurities.
For a UPLC-MS/MS method, specificity is further enhanced by monitoring specific mass transitions for the analyte, which provides a high degree of certainty in identification. researchgate.net Stress testing of the compound under conditions such as heat, light, acid, and base hydrolysis can generate degradation products to further challenge the selectivity of the method. europa.eu
Linearity and Working Range:
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu For the quantification of this compound, a series of standard solutions of known concentrations would be prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A minimum of five concentration levels is typically recommended. europa.eu
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
| This table represents typical expected results for a validated UPLC method. |
The working range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy:
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. europa.eu It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. The analysis is performed on a minimum of nine determinations over a minimum of three concentration levels covering the specified range. europa.eu
| Spike Level | Number of Replicates | Mean Recovery (%) | Acceptance Criteria (%) |
| Low (e.g., 80% of target) | 3 | 99.5 | 98.0 - 102.0 |
| Medium (e.g., 100% of target) | 3 | 100.2 | 98.0 - 102.0 |
| High (e.g., 120% of target) | 3 | 101.1 | 98.0 - 102.0 |
| This table represents typical expected results for a validated UPLC method. |
Precision:
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
| Precision Level | Concentration | RSD (%) | Acceptance Criteria (%) |
| Repeatability | 10 µg/mL | < 1.0 | < 2.0 |
| Intermediate Precision | 10 µg/mL | < 1.5 | < 2.0 |
| This table represents typical expected results for a validated UPLC method. |
Detection Limit (LOD) and Quantitation Limit (LOQ):
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| This table represents typical expected results for a validated UPLC method. |
Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. europa.eu For a UPLC method, these variations might include changes in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.02 mL/min | No significant change in resolution or quantification |
| Column Temperature | ± 2 °C | Minor shift in retention time, no impact on quantification |
| Mobile Phase Composition | ± 2% organic | Minor shift in retention time, no impact on quantification |
| This table represents typical expected results for a validated UPLC method. |
A robust method will show that the results remain within the acceptance criteria despite these small changes, ensuring the method's transferability and reliability in a research setting.
Biological Activity Investigations of 5 Isopropylsulfonylpyrazin 2 Amine
Enzyme Inhibition and Modulation Studies
The primary focus of research surrounding 5-isopropylsulfonylpyrazin-2-amine and its close analogs has been on their interaction with protein kinases, enzymes that play a critical role in cellular signaling pathways.
Characterization of Kinase Inhibition Profiles (e.g., ATR Kinase)
The 2-aminopyrazine (B29847) moiety is a foundational structural element in a class of molecules designed to inhibit ATR kinase, a crucial enzyme in the DNA Damage Response (DDR) pathway. nih.govgoogle.com One of the most prominent examples is berzosertib (VX-970, M6620), a potent and selective ATR kinase inhibitor that has advanced to clinical trials. nih.gov The rational design of berzosertib involved the optimization of a 2-aminopyrazine core. nih.gov A United States patent further solidifies the importance of substituted pyrazin-2-amines as inhibitors of ATR kinase, protecting a range of compounds with this core structure for their potential therapeutic applications in oncology. google.com
Although direct enzymatic assay data for this compound is not available in the reviewed literature, its structure strongly suggests it may act as an intermediate or a foundational building block in the synthesis of more complex ATR kinase inhibitors. The isopropylsulfonyl group at the 5-position of the pyrazine (B50134) ring is a key substitution that influences the electronic properties and potential interactions of the molecule within the kinase active site.
Investigation of Other Enzyme Targets (e.g., β-Glucuronidase, Phosphodiesterase-5, Cyclooxygenase)
Currently, there is no publicly accessible research that has specifically evaluated the inhibitory activity of this compound against β-glucuronidase, phosphodiesterase-5, or cyclooxygenase enzymes.
Antimicrobial Research Efficacy
The investigation into the antimicrobial properties of this compound is an area with limited specific data. However, studies on related sulfonyl-substituted pyrazine derivatives provide a basis for potential activity.
Antibacterial Activity Assessment (Gram-positive and Gram-negative bacterial strains)
No specific data on the antibacterial activity of this compound against Gram-positive or Gram-negative bacteria has been reported in the reviewed scientific literature.
Antifungal Activity Evaluation
There is currently no available research detailing the antifungal activity of this compound.
Research against Multi-Drug Resistant Microbial Strains
In the absence of primary antimicrobial screening data, there has been no investigation into the efficacy of this compound against multi-drug resistant microbial strains.
Anti-Inflammatory Potential
The potential of pyrazine derivatives as anti-inflammatory agents has been noted in several studies. For instance, research on pyrazolylpyrazolines and 2-(substituted-pyridinyl)benzimidazoles has identified compounds with significant anti-inflammatory effects in preclinical models. nih.govnih.gov Some pyrazoline derivatives, when tested using the carrageenan-induced rat paw edema assay, demonstrated anti-inflammatory activity comparable to the standard drug nimesulide. nih.gov Similarly, certain 2-pyrazoline (B94618) derivatives bearing a benzene (B151609) sulfonamide moiety have shown good anti-inflammatory activity, comparable to celecoxib. nih.gov
However, a comprehensive search of the scientific literature reveals no specific studies investigating the anti-inflammatory potential of this compound. While the broader class of pyrazines and related nitrogen-containing heterocyclic compounds have shown promise, dedicated research on this particular compound is currently lacking.
Antioxidant Capacity and Mechanisms
The antioxidant properties of various chemical structures are of significant interest in drug discovery, as oxidative stress is implicated in numerous pathological conditions. Research into compounds containing hindered phenol (B47542) fragments combined with heterocyclic rings, such as 1,3,4-oxadiazoles, has demonstrated their potential as effective antioxidants. researchgate.net
Despite the exploration of antioxidant activities within related chemical classes, there is no available research specifically detailing the antioxidant capacity or the potential mechanisms of action for this compound.
Exploration of Other Pharmacological Activities (e.g., antiviral, antitubercular, anticonvulsant, antimalarial, antidiabetic, antileishmanial, antitrypanosomal)
The diverse pharmacological profile of pyrazine and other heterocyclic compounds has prompted a wide range of biological investigations.
Antiviral Activity: The antiviral potential of various heterocyclic compounds has been documented. For example, 5-aminolevulinic acid has been shown to have antiviral effects against variants of SARS-CoV-2. nih.gov However, no studies were found that specifically assess the antiviral activity of this compound.
Antitubercular Activity: Pyrazine derivatives have been a cornerstone of tuberculosis treatment, with pyrazinamide (B1679903) being a first-line drug. This has spurred research into novel pyrimidine (B1678525) and pyrazole (B372694) analogues as potential antitubercular agents. nih.govnih.gov Some 5-phenyl substituted-5, 6-dihydropyrido[2, 3- d]pyrimidine-4, 7(3H, 8H)-dione compounds have shown significant activity against Mycobacterium tuberculosis. nih.gov Despite this, specific antitubercular studies on this compound are absent from the current body of scientific literature.
Anticonvulsant Activity: The search for novel anticonvulsant drugs has led to the investigation of various chemical scaffolds. nih.govwikipedia.orgdrugbank.comnih.gov For instance, some pyrrolidinone derivatives have been evaluated for their anticonvulsant effects. nih.gov Nevertheless, there is no research available on the anticonvulsant properties of this compound.
Antimalarial Activity: The quinoline, triazolopyrimidine, and pyrazolopyrimidine families of compounds have been extensively studied for their antimalarial properties. nih.govmedscape.commdpi.com However, the antimalarial potential of this compound has not been specifically investigated.
Antidiabetic Activity: Research into new antidiabetic agents has explored a variety of compounds, including thiazolidinediones like pioglitazone (B448) and other phytochemicals. nih.govnih.gov There are no published studies on the potential antidiabetic effects of this compound.
Antileishmanial and Antitrypanosomal Activity: The quest for new treatments for leishmaniasis and trypanosomiasis has led to the screening of diverse compound libraries, including 5-nitro-2-aminothiazole and 5-nitroindazole (B105863) derivatives. nih.govnih.govnih.govnih.govqmul.ac.uk These studies have identified compounds with promising activity against Leishmania and Trypanosoma species. However, no specific research has been conducted to evaluate this compound for antileishmanial or antitrypanosomal activity.
While the broader family of pyrazine derivatives has been the subject of extensive research, leading to the discovery of compounds with a wide range of pharmacological activities, there is a notable absence of published scientific literature on the biological activities of this compound. Future research endeavors would be necessary to determine if this specific compound holds any therapeutic potential in the areas of inflammation, oxidative stress, or infectious and metabolic diseases.
Mechanism of Action Elucidation for 5 Isopropylsulfonylpyrazin 2 Amine
Identification and Validation of Cellular Targets
The primary cellular target of 5-Isopropylsulfonylpyrazin-2-amine has been identified as the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the cellular response to DNA damage and replication stress. astrazeneca.compatsnap.comaacrjournals.org
This compound functions as an ATP-competitive inhibitor of ATR kinase. astrazeneca.comjci.org In vitro enzymatic assays have demonstrated its high potency. Target engagement within cells is confirmed by the inhibition of the phosphorylation of Checkpoint Kinase 1 (CHK1) on serine 345, a direct downstream substrate of ATR. astrazeneca.comaacrjournals.orgnih.gov The compound shows a high degree of selectivity for ATR, with minimal inhibition of other related kinases such as ATM, DNA-PK, and mTOR at therapeutic concentrations. astrazeneca.comnih.gov
| Assay Type | Target | IC50 Value |
| In Vitro Enzyme Assay | ATR Kinase | 0.001 µM (1 nM) astrazeneca.commedchemexpress.comselleckchem.com |
| Cellular Assay | ATR-dependent CHK1 (Ser345) Phosphorylation | 0.074 µM astrazeneca.com |
This table presents the half-maximal inhibitory concentration (IC50) values for this compound against its primary target.
ATR is a master regulator of the DDR, a network of pathways that senses and repairs DNA damage. nih.govnih.govmdpi.com It is primarily activated in response to single-stranded DNA breaks that arise from replication stress—the stalling of DNA replication forks. aacrjournals.orgnih.govaacrjournals.org Once activated, ATR phosphorylates a multitude of substrates, including CHK1, to initiate a signaling cascade. nih.govresearchgate.net This cascade halts the cell cycle to provide time for DNA repair, stabilizes the stalled replication forks, and promotes the necessary repair processes. patsnap.comaacrjournals.orgnih.gov
By inhibiting ATR kinase activity, this compound prevents the activation of this critical pathway. researchgate.net This disruption cripples the cancer cell's ability to respond to and repair DNA damage, leading to an accumulation of genomic instability. patsnap.com This is particularly effective in cancer cells that experience high levels of replication stress due to rapid proliferation and oncogene expression, or in tumors with existing defects in other DDR components, such as the ATM protein. patsnap.comnih.gov
Cellular Pathway Analysis and Functional Consequences
A primary consequence of ATR inhibition is the disruption of cell cycle checkpoints. Treatment with this compound leads to cell cycle arrest, particularly in the S phase and at the G2/M checkpoint. aacrjournals.orgnih.gov By blocking ATR, the compound abrogates the cell's ability to halt the cell cycle in response to DNA damage, forcing cells with damaged DNA to enter mitosis. nih.govjci.orgaacrjournals.org
This premature entry into mitosis with unrepaired DNA leads to what is known as mitotic catastrophe and cell death. aacrjournals.orgselleckchem.com Furthermore, the inhibition of ATR signaling leads to the accumulation of DNA damage, which is evidenced by the increased presence of the DNA damage marker γH2AX (phosphorylated H2A.X variant histone). astrazeneca.comaacrjournals.orgnih.govnih.gov The compound has also been shown to suppress recombination-mediated DNA repair pathways like homologous recombination. aacrjournals.org
| Cell Line | Effect on Cell Cycle |
| SNU-601 (Gastric Cancer) | S phase arrest selleckchem.comaacrjournals.org |
| SNU478, SNU869 (Biliary Tract Cancer) | G2/M arrest nih.gov |
| Colorectal Cancer Cells | Abrogation of G2/M checkpoint spandidos-publications.com |
| NCI-H1299 (Lung Cancer) | Overcomes radiation-induced G2 blockade jci.org |
This table summarizes the observed effects of this compound on cell cycle progression in various cancer cell lines.
The accumulation of extensive DNA damage and mitotic catastrophe ultimately triggers programmed cell death, or apoptosis. medchemexpress.comresearchgate.net Studies have shown that treatment with this compound leads to an increase in markers of apoptosis, such as cleaved caspase-3 and cleaved PARP. nih.govaacrjournals.orgresearchgate.net
The involvement of the p53 tumor suppressor pathway in this process can be context-dependent. In some cancer cells, particularly those with a deficiency in the ATM kinase, there is a synthetic lethal interaction where the loss of both ATM and ATR function is highly toxic. aacrjournals.orgaacrjournals.org The sensitivity to ATR inhibition can be enhanced in cells with dysfunctional p53. nih.govspandidos-publications.com However, this compound can also induce apoptosis independently of p53 status. aacrjournals.org The p53 pathway, when activated by DNA damage, can transcriptionally regulate a host of genes that initiate apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govthermofisher.comyoutube.com
Global Gene Expression and Proteomic Profiling in Response to this compound Treatment
No studies detailing the impact of this compound on global gene expression or the proteomic landscape of cells or organisms were identified. This type of research is crucial for understanding the broader cellular pathways and molecular targets affected by a compound. Without this information, any discussion on this topic would be purely speculative.
Investigations into Synergistic or Antagonistic Interactions with Established Therapeutic Agents
Similarly, there is no available research on the potential interactions between this compound and other therapeutic agents. Investigating synergy and antagonism is a critical step in drug development, as it helps to identify beneficial combination therapies or contraindications. The lack of such studies means that no data tables or detailed findings can be presented.
It is important to note that this does not necessarily mean that research on this compound is not being conducted. The information may be proprietary, part of ongoing and unpublished studies, or may not yet have been disseminated in the public domain.
Until research on this compound is published and becomes publicly accessible, a thorough and scientifically rigorous article on its mechanism of action, as per the requested outline, cannot be generated.
Computational Chemistry and in Silico Studies of 5 Isopropylsulfonylpyrazin 2 Amine and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Without published studies, it is not possible to report on the predicted binding affinities of 5-Isopropylsulfonylpyrazin-2-amine with any identified biological targets such as kinases or enzymes. Consequently, a detailed analysis of its ligand-receptor binding modes and key interactions cannot be provided.
Molecular Dynamics Simulations
There is no available data from molecular dynamics simulations to perform a conformational analysis or assess the stability of this compound. Similarly, its dynamic behavior within specific protein binding pockets has not been documented in public research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are built upon datasets of related compounds with measured biological activity. While QSAR studies have been conducted on various pyrazine (B50134) and sulfonamide derivatives to understand the relationship between their chemical structure and biological activity, no such models have been specifically published for derivatives of this compound.
Development of Predictive Models for Biological Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its derivatives, the development of robust QSAR models is a critical step in understanding how structural modifications impact their therapeutic potential. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby accelerating the discovery of more potent and selective compounds.
The process of developing a predictive QSAR model for this class of compounds would typically involve the following steps:
Data Set Curation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific biological target would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, physicochemical, and quantum-chemical.
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN) are commonly employed to build the QSAR models. researchgate.netsemanticscholar.org MLR provides a simple and interpretable linear equation, while ANNs can capture complex non-linear relationships between the descriptors and the biological activity. researchgate.net The predictive power of the generated models is rigorously assessed through internal and external validation techniques.
Studies on analogous pyrazine derivatives have demonstrated the utility of such models in predicting various biological activities, from antiproliferative effects to herbicidal properties. researchgate.netresearchgate.net For instance, a QSAR study on pyrazinecarboxamide derivatives as herbicidal agents revealed a high correlation between predicted and experimental IC50 values, with the ANN model showing superior predictive capability (R² = 0.994). researchgate.net
| Statistical Method | Key Performance Metrics | Applicability to this compound Derivatives |
| Multiple Linear Regression (MLR) | R², Adjusted R², Standard Error | Provides a straightforward and interpretable linear model to identify key descriptors influencing biological activity. |
| Artificial Neural Networks (ANN) | R², Cross-validated R² (Q²), Root Mean Square Error (RMSE) | Capable of modeling complex, non-linear relationships between molecular structure and potency, potentially offering higher predictive accuracy for diverse derivatives. |
This table illustrates hypothetical performance metrics for predictive models that could be developed for this compound derivatives, based on findings for similar compound classes.
Identification of Critical Physicochemical and Steric Descriptors for Activity
A crucial outcome of QSAR studies is the identification of the most influential molecular descriptors that govern the biological activity of a compound series. These descriptors provide valuable insights into the mechanism of action and guide the rational design of more potent molecules. For this compound derivatives, both physicochemical and steric factors are expected to play a significant role.
Physicochemical Descriptors:
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. semanticscholar.org The dipole moment (µ) is also important as it influences polar interactions.
Lipophilicity: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which affects its ability to cross cell membranes and reach its target.
Solubility: Hydration energy (HE) can be an indicator of a molecule's solubility in aqueous environments, a crucial factor for bioavailability. researchgate.net
Steric Descriptors:
Molecular Size and Shape: Descriptors like molecular volume (V), surface area (SAG), and molar refractivity (MR) provide information about the size and shape of the molecule, which are critical for fitting into the binding pocket of a target protein. semanticscholar.org The isopropyl group on the sulfonyl moiety, for instance, will have a significant steric influence.
In studies of related pyrazine derivatives, descriptors such as molar refractivity, volume, surface area, and hydration energy have been shown to be significant in the QSAR models. semanticscholar.org For phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, 3D-QSAR studies highlighted the importance of steric and electrostatic fields, indicating that bulky substituents in certain positions are disfavored, while electropositive groups in other regions enhance activity. asianpubs.org
| Descriptor | Descriptor Type | Potential Influence on the Activity of this compound Derivatives |
| Molar Refractivity (MR) | Physicochemical/Steric | Relates to the volume occupied by the molecule and its polarizability, influencing binding affinity through van der Waals interactions. |
| Molecular Volume (V) | Steric | Dictates the overall size of the molecule and its fit within the target's binding site. |
| Surface Area (SAG) | Steric | Affects the extent of interaction between the molecule and the receptor surface. |
| Hydration Energy (HE) | Physicochemical | Influences the desolvation penalty upon binding to the target. |
| EHOMO | Electronic | Relates to the electron-donating ability of the molecule. |
| ELUMO | Electronic | Relates to the electron-accepting ability of the molecule. |
| Dipole Moment (µ) | Electronic | Governs the strength of dipole-dipole interactions with the target. |
This table presents key descriptors and their potential significance for the biological activity of this compound derivatives, extrapolated from research on analogous compounds.
De Novo Drug Design Approaches Based on the this compound Scaffold
De novo drug design aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than by modifying existing compounds. frontiersin.org The this compound scaffold represents a promising starting point for such endeavors due to the inherent biological relevance of the pyrazine core. researchgate.netnih.gov
Modern de novo design methods often leverage artificial intelligence and deep learning algorithms to explore vast chemical spaces and generate innovative molecular architectures. frontiersin.orgnih.govyoutube.com Scaffold-based de novo design is a particularly powerful strategy. In this approach, the core scaffold, in this case, this compound, is retained while the algorithm suggests novel substituents or modifications to optimize its interaction with a specific biological target. frontiersin.org
The process can be summarized as follows:
Scaffold Definition: The this compound core is defined as the fixed part of the molecule.
Generative Model Training: A generative model, such as a recurrent neural network (RNN) or a generative adversarial network (GAN), is trained on a large database of known molecules to learn the rules of chemical structure and bonding. frontiersin.org
Molecule Generation: The trained model then generates new molecules by adding atoms and bonds to the predefined scaffold. nih.gov This generation can be guided by a scoring function that rewards molecules with predicted high potency, selectivity, and desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Filtering and Selection: The generated molecules are filtered based on various criteria, such as chemical feasibility, drug-likeness, and predicted binding affinity to the target of interest, which can be estimated using molecular docking simulations.
This approach allows for the rapid exploration of a focused chemical space around the this compound scaffold, leading to the identification of novel and potentially patentable drug candidates with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Isopropylsulfonylpyrazin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of pyrazin-2-amine derivatives. A common approach is nucleophilic substitution using isopropylsulfonyl chloride under controlled conditions. Solvent choice (e.g., acetonitrile or ethanol) and temperature (50–80°C) significantly impact yield. For example, refluxing in ethanol with a tertiary amine base (e.g., triethylamine) can achieve yields >70% . Characterization via -NMR and LC-MS is critical to confirm purity and structure .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>98% recommended for biological assays).
- NMR Spectroscopy : - and -NMR to confirm substituent positions on the pyrazine ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
- Elemental Analysis : To validate empirical formula consistency .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : Solubility varies with solvent polarity. DMSO is often used for stock solutions due to moderate solubility (~10 mM). Stability studies should include:
- pH dependence : Test stability in buffers (pH 3–9) over 24–72 hours.
- Temperature sensitivity : Store at –20°C for long-term stability. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
Descriptor Selection : Use steric (e.g., molar refractivity), electronic (Hammett constants), and lipophilic (LogP) parameters.
Model Building : Tools like MOE or Schrödinger can correlate structural features with activity (e.g., antimicrobial IC).
Validation : Cross-validate models using leave-one-out or test-set methods. For example, QSAR studies on pyridin-2-amine derivatives identified LogP as critical for antibacterial activity .
Q. How should researchers address discrepancies in reported biological activity data for pyrazine derivatives?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, exposure times). For instance, variations in MIC values for antimicrobial activity may arise from differences in bacterial strains .
- Control Standardization : Include positive controls (e.g., ciprofloxacin for bacteria) and normalize data to account for batch-to-batch compound variability .
Q. What strategies improve reproducibility in scaled-up synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use flow chemistry for consistent mixing and temperature control.
- Purification : Column chromatography with standardized solvent gradients (e.g., hexane/ethyl acetate).
- Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) resolve ambiguities in substituent positioning?
- Methodological Answer :
- NOESY/ROESY : Detect spatial proximity of isopropylsulfonyl and amine groups.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry. For pyrazine analogs, this has resolved conflicts in nitro-group positioning .
Q. What are the best practices for evaluating the compound’s potential in anticancer or antimicrobial assays?
- Methodological Answer :
- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 0.1–100 µM).
- Mechanistic Studies : Include apoptosis markers (e.g., caspase-3) for anticancer activity or time-kill assays for antimicrobial effects.
- Resistance Profiling : Compare efficacy against drug-resistant vs. wild-type strains .
Data Contradiction Analysis
Q. How to reconcile conflicting data on the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Use liver microsomes from multiple species (e.g., human, rat) to assess interspecies variability.
- Metabolite Identification : LC-MS/MS to detect sulfone reduction or pyrazine ring oxidation products. Discrepancies may arise from cytochrome P450 isoform differences .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
